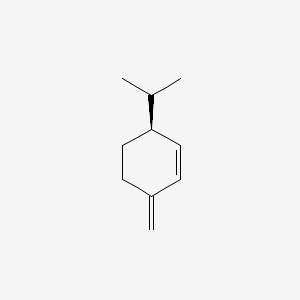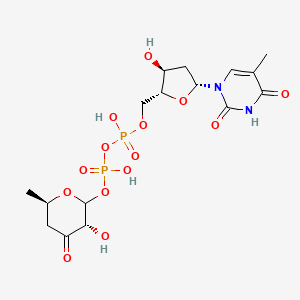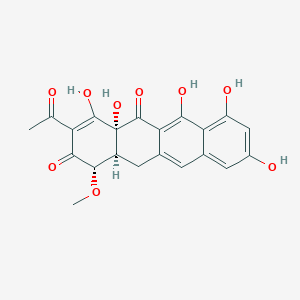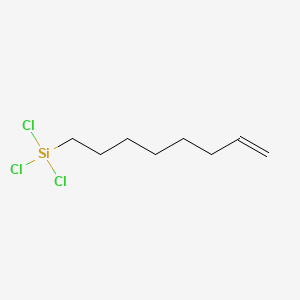
7-Octenyltrichlorosilane
Vue d'ensemble
Description
7-Octenyltrichlorosilane (7-OTS) is an organosilicon compound which has been used in various scientific research applications. It is a colorless liquid with a sweet, pungent odor. 7-OTS is used in various fields such as organic synthesis, biochemistry, and drug delivery. It is a versatile compound that can be used to modify the properties of many materials.
Applications De Recherche Scientifique
Application 1: Multiwalled Carbon Nanotubes Functionalization
- Summary of the Application : 7-Octenyltrichlorosilane (7OTCS) is used in the functionalization of multiwalled carbon nanotubes (MWNTs). The functionalized MWNTs (f-MWNTs) are then used as fillers in the preparation of Sylgard®184 silicone/MWNT composites .
- Methods of Application or Experimental Procedures : The surface modification of the MWNTs is carried out by silanization with 7OTCS. The modification and dispersion of the carbon nanotubes in the composites are characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM) .
- Results or Outcomes : The terminal-vinyl group of 7OTCS molecules plays an essential role for both the dispersion of the f-MWNTs in the composite and its mechanical properties. At a loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50%. This is interpreted as resulting from a combination of the good compatibility in the forming silicone matrix of the MWNTs coated with a siloxane network, on the one hand, and the covalent links created between the terminal-vinyl groups and the host matrix in formation, on the other hand .
Application 2: Adhesion Promotion
- Summary of the Application : 7-Octenyltrichlorosilane can be utilized in adhesion promotion and in the modification of surface characteristics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the sources. However, it typically involves applying the 7-Octenyltrichlorosilane to the surface that requires improved adhesion .
- Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the adhesion properties of the surface, although specific quantitative data or statistical analyses are not provided in the sources .
Application 3: Biomaterials in Orthopedics
- Summary of the Application : 7-Octenyltrichlorosilane forms a Self-Assembled Monolayer (SAM) on silica coated alumina implants which find potential application in orthopedics as useful biomaterials .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the sources. However, it typically involves coating the alumina implants with a layer of silica, and then applying the 7-Octenyltrichlorosilane to form a SAM .
- Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the biocompatibility and performance of the implants, although specific quantitative data or statistical analyses are not provided in the sources .
Application 4: Coatings, Adhesives, Sealants, and Elastomers
- Summary of the Application : 7-Octenyltrichlorosilane is used in the production of coatings, adhesives, sealants, and elastomers (C.A.S.E.). These materials find wide applications in various industries .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the sources. However, it typically involves incorporating 7-Octenyltrichlorosilane during the formulation of these materials .
- Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the performance characteristics of these materials, although specific quantitative data or statistical analyses are not provided in the sources .
Application 5: Surface Modification of Carbon Nanotubes
- Summary of the Application : 7-Octenyltrichlorosilane is used for the surface modification of carbon nanotubes. The modified carbon nanotubes can be used in a variety of applications such as highly and reversibly deformable rubbers, heat-dissipating materials, infrared actuators, flexible field-emission devices, flame retardants, and highly insulating silicone composites .
- Methods of Application or Experimental Procedures : The surface modification of the carbon nanotubes is carried out by silanization with 7-Octenyltrichlorosilane. The modification and dispersion of the carbon nanotubes in composites were characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM) .
- Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the dispersion of the carbon nanotubes in the composite and its mechanical properties. At loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50% .
Propriétés
IUPAC Name |
trichloro(oct-7-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISPHKHJHQREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068717 | |
| Record name | Trichloro-7-octenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenyltrichlorosilane | |
CAS RN |
52217-52-4 | |
| Record name | 7-Octenyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro-7-octen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro-7-octen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro-7-octenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro-7-octenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



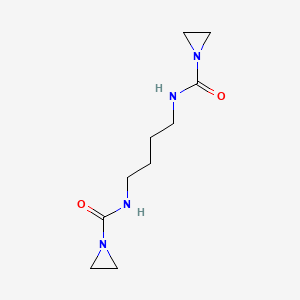
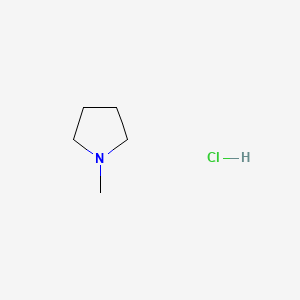
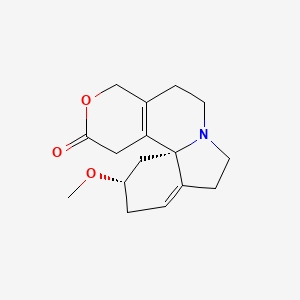
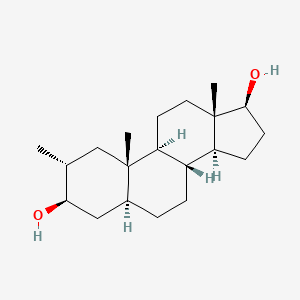
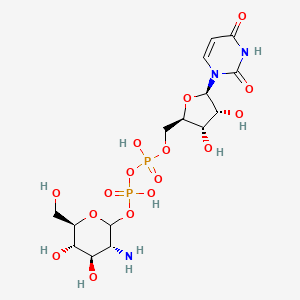
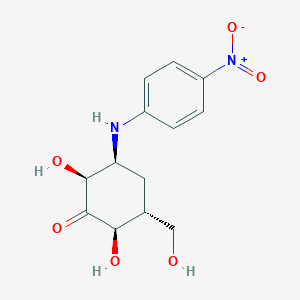
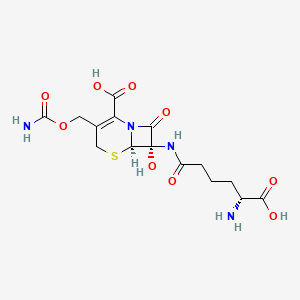
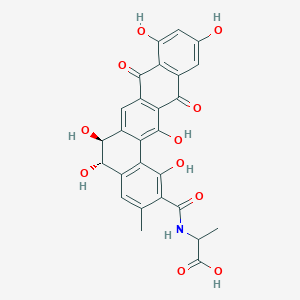
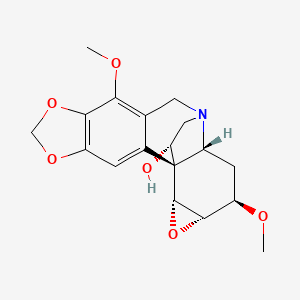
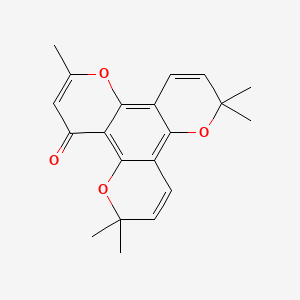
![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)
